Harmine Hydrochloride Harmine Hydrochloride Harmine HCl is a harmala alkaloid.
Brand Name: Vulcanchem
CAS No.: 343-27-1
VCID: VC20741131
InChI: InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
SMILES: CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol

Harmine Hydrochloride

CAS No.: 343-27-1

Cat. No.: VC20741131

Molecular Formula: C13H13ClN2O

Molecular Weight: 248.71 g/mol

Purity: 95 %

* For research use only. Not for human or veterinary use.

Harmine Hydrochloride - 343-27-1

CAS No. 343-27-1
Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
IUPAC Name 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
Standard InChI Key VNPLYCKZIUTKJM-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Canonical SMILES CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Appearance Off-white to pale green powder

Chemical Properties and Structure

Harmine hydrochloride is a fluorescent harmala alkaloid belonging to the beta-carboline family of compounds. It is formulated as a hydrochloride salt to enhance water solubility and bioavailability compared to its parent compound, harmine .

Molecular Characteristics

The compound exhibits specific chemical properties that define its behavior in biological systems:

ParameterValue
Molecular FormulaC13H12N2O·ClH
Molecular Weight248.708 g/mol
CAS Number343-27-1
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0

The structural characteristics include a beta-carboline core structure, with the hydrochloride salt formation providing improved pharmacokinetic properties .

Solubility and Physical Properties

In laboratory settings, harmine hydrochloride demonstrates favorable solubility characteristics essential for research applications:

SolventSolubility at 25°C
DMSO21 mg/mL (84.43 mM)
Water21 mg/mL (84.43 mM)

This high water solubility represents a significant advantage over the parent compound for biological research and potential therapeutic applications .

Natural Sources and Biosynthetic Origin

Harmine hydrochloride is derived from harmine, which occurs naturally in several plant species. The parent compound is prominently found in Peganum harmala (Syrian rue), a traditional medicinal plant used in Middle Eastern, Central Asian, and South American traditional medicine . Another significant source is the South American vine Banisteriopsis caapi, which has been used in traditional Amazonian preparations .

The hydrochloride salt form is specifically synthesized to enhance pharmacological properties while maintaining the core biological activities of harmine .

Pharmacological Profile

Enzyme Inhibition Characteristics

Harmine hydrochloride exhibits selective enzyme inhibition properties that contribute to its diverse pharmacological effects:

Target EnzymeInhibitory Potency
DYRK1AIC50 = 33 nM
DYRK1BIC50 = 166 nM
DYRK2IC50 = 1.9 μM
DYRK4IC50 = 80 μM
Monoamine Oxidase A (MAO-A)Reversible inhibition
Monoamine Oxidase B (MAO-B)No significant inhibition

The compound functions as a highly cell-permeant and competitive inhibitor of ATP binding to the kinase pocket of DYRK1A, with approximately 60-fold higher selectivity compared to DYRK2 .

Receptor Interactions

Beyond enzyme inhibition, harmine hydrochloride interacts with several receptor systems:

  • Inhibits the 5-HT2A serotonin receptor with a Ki value of 397 nM

  • Inhibits PPARγ (peroxisome proliferator-activated receptor gamma)

  • Inhibits cdc-like kinases (CLKs)

These receptor interactions contribute to the compound's complex pharmacological profile and potential therapeutic applications.

Clinical Studies in Humans

Phase 1 Single Ascending Dose Study

A critical Phase 1 clinical trial investigated the safety, tolerability, and maximum tolerated dose (MTD) of pharmaceutical-grade harmine hydrochloride in healthy adults:

  • Study design: Open-label single ascending dose trial

  • Subject population: Healthy adults aged 18-55 years with normal BMI (19-30) and no prior psychiatric history

  • Dosing strategy: Continuous reassessment method (CRM) with potential doses ranging from 100-1200 mg

  • Study endpoints: MTD determination, safety profile, and assessment of potential psychoactive effects

This represents the first systematic characterization of pharmaceutical-quality harmine hydrochloride effects in healthy participants under controlled clinical conditions.

Maximum Tolerated Dose Determination

The study established critical dosing parameters:

  • MTD range: Between 100-200 mg

  • Weight-based threshold: Approximately 2.7 mg/kg

  • Dose-limiting toxicity: 90% of participants receiving >2.7 mg/kg experienced dose-limiting toxicities

  • Psychoactive effects: Limited intrinsic psychoactive effects at tolerated doses

This pharmacokinetic and safety data provides essential guidance for dose selection in potential therapeutic applications.

Anticancer Properties and Mechanisms

Effects on Breast Cancer Cells

Research has demonstrated significant anticancer activity against breast cancer (BC) cell lines:

  • Inhibits cell proliferation in both hormone-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells

  • Suppresses migration, invasion, and colony formation capabilities

  • Reduces phosphorylation of PI3K, AKT, and mTOR signaling proteins

  • Increases FOXO3a expression, a tumor suppressor transcription factor

  • Activates differential MAPK pathways: p38 phosphorylation in MCF-7 cells and JNK phosphorylation in MDA-MB-231 cells

The compound's activity against both estrogen receptor-positive and triple-negative breast cancer cells suggests broad anticancer potential regardless of hormone receptor status.

Cell Cycle Regulation

Harmine hydrochloride demonstrates specific effects on cell cycle progression in cancer cells:

  • Induces G2/M cell cycle arrest in breast cancer cells

  • Increases expression of p53 and p21 tumor suppressor proteins

  • Upregulates phosphorylation of cell division cycle proteins (p-cdc25, p-cdc2)

  • Modulates cyclin B1 expression

  • These changes collectively prevent cancer cells from completing mitosis

The G2/M phase arrest represents a potent mechanism for inhibiting cancer cell proliferation.

Effects on Liver Cancer Cells

Studies in hepatocellular carcinoma models demonstrate dose-dependent inhibition:

  • Inhibits growth of HepG2 cells with IC50 of 9.80 μg/mL

  • Demonstrates dose-dependent inhibition across a concentration range of 0.625-20 μg/mL

  • Exhibits time-dependent cytotoxic effects, with optimal activity at 48 hours post-treatment

This hepatic cancer cell inhibition further broadens the potential anticancer applications.

Other Biological Activities

Beyond its anticancer properties, harmine hydrochloride exhibits diverse pharmacological activities:

  • Neuroprotective effects potentially relevant to neurodegenerative disorders

  • Promotes differentiation of osteoblasts, suggesting applications in bone disorders

  • Enhances chondrocyte differentiation, relevant to cartilage-related conditions

  • Inhibits osteoclastogenesis, indicating potential in preventing bone resorption

  • Has been used as a C-11 labeled probe in positron emission tomography imaging

This multifaceted activity profile suggests potential therapeutic applications across multiple disease categories.

Molecular Signaling Mechanisms

MAPK Pathway Modulation

Harmine hydrochloride affects mitogen-activated protein kinase (MAPK) signaling in a cell-type specific manner:

  • Activates p38 MAPK phosphorylation in MCF-7 breast cancer cells

  • Induces JNK phosphorylation in MDA-MB-231 breast cancer cells

  • Both p38 and JNK activation contribute to increased FOXO3a expression

  • FOXO3a activation leads to induction of p53 and p21

This differential MAPK pathway activation represents a complex signaling mechanism contributing to the compound's anticancer effects.

PI3K/AKT/mTOR Pathway Inhibition

The compound demonstrates significant inhibition of the PI3K/AKT/mTOR signaling cascade:

  • Reduces phosphorylation of PI3K, a key upstream kinase

  • Decreases AKT phosphorylation, particularly in combination with LY294002 (an AKT inhibitor)

  • Downregulates mTOR activation

  • These changes collectively inhibit cell survival, proliferation, and growth pathways

The dual inhibition of both MAPK and PI3K/AKT/mTOR pathways represents a multitargeted approach to cancer cell growth inhibition.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator